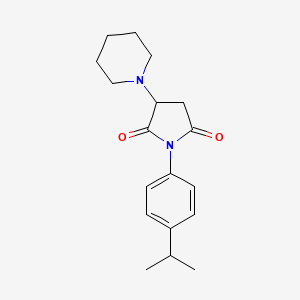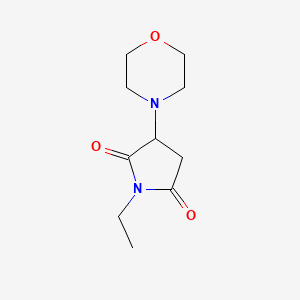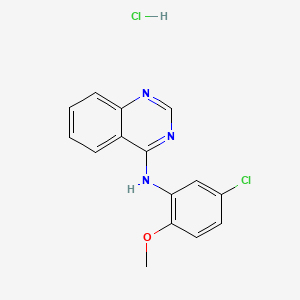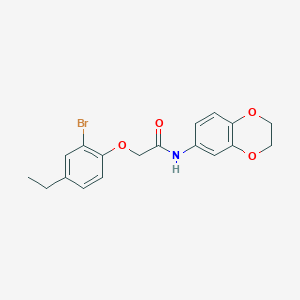![molecular formula C17H26N2O5S B4067332 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4067332.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as U-69593, is a selective kappa-opioid receptor agonist. It is a synthetic compound that has been widely used in scientific research to study the effects of kappa-opioid receptor activation.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
A study highlighted the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry. The research involved the synthesis of novel series of sulfonyl hydrazone having piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, indicating potential applications in addressing oxidative stress and neurodegenerative diseases (Karaman et al., 2016).
Anti-acetylcholinesterase Activity
Another research focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. The study found that certain derivatives showed significant potency as inhibitors of acetylcholinesterase, suggesting applications in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).
Anodic Methoxylation of Piperidine Derivatives
Research on N-acyl and N-sulfonyl piperidines explored their anodic methoxylation, contributing to the understanding of chemical reactions involving piperidine derivatives. This study offers insights into the synthesis and chemical behavior of such compounds (Golub & Becker, 2015).
Antibacterial Potential of Piperidine Derivatives
A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research provides a foundation for developing new antibacterial agents based on piperidine derivatives (Iqbal et al., 2017).
Selective 5-HT(2A) Receptor Antagonists
Investigation into 4-(phenylsulfonyl)piperidines revealed a series of high-affinity, selective 5-HT(2A) receptor antagonists, highlighting potential applications in the treatment of psychiatric disorders (Fletcher et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of SMR000073447 is the molecular chaperone DnaK . DnaK plays a crucial role in protein folding and helps maintain the stability of proteins within the cell .
Mode of Action
SMR000073447 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are communities of bacteria that are highly resistant to antibiotics, and their formation is a significant contributor to antibiotic resistance . By targeting DnaK, SMR000073447 disrupts the process of biofilm formation, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the process of biofilm formation, which involves a complex network of biochemical reactions
Result of Action
The primary result of SMR000073447’s action is the inhibition of biofilm formation by Staphylococcus aureus . This inhibition is dose-dependent, with increasing concentrations of SMR000073447 leading to greater blockade of biofilm formation . This could potentially enhance the effectiveness of antimicrobial agents against this bacterium .
Analyse Biochimique
Biochemical Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, including proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits a time-dependent stability profile, with gradual degradation observed over extended periods. The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The primary metabolic pathways include oxidation, reduction, and conjugation reactions mediated by enzymes such as cytochrome P450s and transferases. These metabolic processes can lead to the formation of metabolites with different biochemical properties and activities compared to the parent compound. The interactions with specific enzymes and cofactors play a crucial role in determining the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-15-5-4-13(12-16(15)24-2)6-9-18-17(20)14-7-10-19(11-8-14)25(3,21)22/h4-5,12,14H,6-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAVNBPYHFSLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide](/img/structure/B4067256.png)
![N-(sec-butyl)-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067268.png)
![8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067275.png)
![2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067280.png)

![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067307.png)

![N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4067315.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4067324.png)
![benzyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067338.png)
![6-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067346.png)
